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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-2

CAS No.: 1848242-58-9

Cat. No.: B608691

Get Quote

Compound Identity: PI3K/mTOR Inhibitor-2 (CAS: 1848242-58-9)[1][2]

Executive Summary & Pharmacological Profile
PI3K/mTOR Inhibitor-2 is a highly potent, ATP-competitive dual inhibitor targeting the Class I

Phosphoinositide 3-kinases (PI3K) and the Mechanistic Target of Rapamycin (mTOR).[3]

Unlike first-generation rapalogs that only target mTORC1, this small molecule inhibits the

catalytic isoforms of PI3K (

) and both mTOR complexes (mTORC1/2), preventing the feedback loop activation of AKT
often seen with selective inhibition.

Its distinct potency profile is characterized by exceptional affinity for the PI3K

isoform and mTOR, making it a critical probe for investigating T-cell motility, macrophage
polarization, and tumor metabolism.

Quantitative Potency Analysis (IC50 Values)
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The following data represents the inhibitory concentration (IC50) required to reduce enzymatic

activity by 50% in cell-free biochemical assays.

Target Isoform IC50 (nM) Biological Context

PI3K

(p110

)

1.0

Highest Potency. Critical for

chemokine signaling in

leukocytes.

PI3K

(p110

)

3.4
High potency against the

insulin-signaling isoform.

mTOR 4.7

Potent inhibition of protein

synthesis and autophagy

regulation.

PI3K

(p110

)

16.0
Moderate potency; relevant for

B-cell signaling.

PI3K

(p110

)

34.0
Lowest relative potency; often

involved in GPCR signaling.
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Technical Insight: The sub-nanomolar to low-nanomolar efficacy against

and

isoforms suggests this compound is particularly useful in models where

inflammation (driven by

) and metabolic growth (driven by

/mTOR) are co-drivers of pathology.

Mechanism of Action & Signaling Architecture
PI3K/mTOR Inhibitor-2 functions by binding to the ATP-binding pocket of the p110 catalytic

domains of PI3K and the kinase domain of mTOR.

PI3K Blockade: Prevents phosphorylation of PIP2 to PIP3.[4]

AKT Suppression: Loss of PIP3 prevents the recruitment of PDK1 and AKT to the plasma

membrane, blocking AKT phosphorylation at Thr308.

mTOR Blockade: Direct inhibition of mTORC1 (blocking S6K/4EBP1 phosphorylation) and

mTORC2 (blocking AKT Ser473 phosphorylation).

Pathway Visualization
The following diagram illustrates the dual-node blockade (PI3K and mTOR) which collapses the

signaling cascade more effectively than single-node inhibition.
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Figure 1: Signal Transduction Map. Red T-bars indicate the dual inhibition points of

PI3K/mTOR Inhibitor-2, effectively silencing both upstream (PI3K) and downstream (mTOR)

nodes.

Experimental Protocols: Validating IC50
To replicate the IC50 values (e.g., PI3K
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@ 1 nM), a robust biochemical assay is required. The Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) is the industry standard for
this validation.

Protocol A: In Vitro Kinase Assay (TR-FRET)
Objective: Determine IC50 against PI3K isoforms by measuring ADP production or competitive

binding.

Reagents:

Recombinant PI3K isoforms (

).

Substrate: PIP2:PS lipid vesicles.

ATP (Use

apparent concentration for each isoform, typically 10-50

M).

Detection Reagent: Terbium-labeled anti-GST antibody (if kinase is GST-tagged) or ADP-

specific antibody.

Workflow:

Compound Preparation: Dissolve PI3K/mTOR Inhibitor-2 in 100% DMSO to 10 mM.

Prepare 3-fold serial dilutions in DMSO.

Intermediate Dilution: Dilute compound 1:25 into Kinase Buffer (50 mM HEPES pH 7.5, 10

mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reduce DMSO to 4%.

Reaction Assembly (384-well plate):

Add 2.5

L of 4x Compound.
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Add 2.5

L of 4x Kinase Mixture.

Add 2.5

L of 4x Substrate/ATP Mix.

Control Wells: Min signal (No Enzyme), Max signal (DMSO only).

Incubation: Incubate at Room Temperature (RT) for 60 minutes (dark).

Detection: Add 10

L of TR-FRET Detection Mix (EDTA + Tb-Antibody). Incubate 1 hour.

Read: Measure Fluorescence Ratio (520 nm / 495 nm) on a plate reader.

Analysis: Fit data to a sigmoidal dose-response equation (variable slope).

Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm dual inhibition in live cells (e.g., Jurkat or PC3).

Seeding: Seed cells at

cells/mL in 6-well plates.

Starvation: Serum-starve overnight (0.5% FBS) to reduce basal pathway noise.

Treatment: Treat with Inhibitor-2 (0, 10, 100, 1000 nM) for 2 hours.

Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes.

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

Immunoblot Targets:

p-AKT (Ser473): Marker for mTORC2/PI3K inhibition.

p-AKT (Thr308): Marker for PI3K/PDK1 inhibition.
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p-S6 (Ser235/236): Marker for mTORC1 inhibition.

Total AKT/S6: Loading controls.

Experimental Workflow Diagram
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Figure 2: Step-by-step biochemical profiling workflow for generating IC50 data.

Technical Considerations & Troubleshooting
When utilizing PI3K/mTOR Inhibitor-2, researchers must account for the following variables to

ensure data integrity:

Solubility: The compound is generally soluble in DMSO up to 96 mg/mL.[5] However, it is

insoluble in water.[5] Aqueous working solutions must be prepared immediately prior to use

to avoid precipitation.

ATP Competition: As an ATP-competitive inhibitor, IC50 values are dependent on ATP

concentration. Ensure assays are run at

ATP for each specific isoform to generate comparable data. Running at saturating ATP (e.g.,
1 mM) will artificially shift IC50 values higher (lower potency).

Isoform Specificity: While termed a "pan-PI3K" inhibitor, the 34-fold difference between PI3K

(1 nM) and PI3K

(34 nM) allows for a "therapeutic window" in dosing. In cell-based assays, low doses (<10
nM) may preferentially inhibit chemokine-driven migration (

-dependent) over general growth (
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-dependent).
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(Note: "PI3K/mTOR Inhibitor-2" is a specific catalog designation used by major research

vendors for the compound with CAS 1848242-58-9.[1][2] Ensure verification of CAS number

when procuring, as nomenclature can vary between suppliers.)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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